Aflatoxin G2

Description

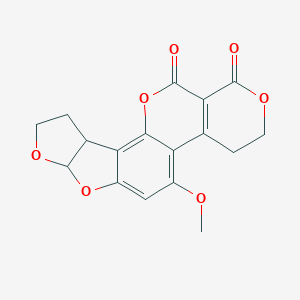

Structure

3D Structure

Properties

IUPAC Name |

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVRWVBBXIRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7241-98-7 | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 240 °C | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mycology and Aflatoxin G2 Biosynthesis

Aflatoxigenic Fungal Species Associated with Aflatoxin G2 Production

Not all species within the Aspergillus genus, or even within the Aspergillus section Flavi, are capable of producing this compound. Its synthesis is characteristic of a few specific species that produce both B-group (B1, B2) and G-group (G1, G2) aflatoxins.

Aspergillus flavus is a widespread saprophytic fungus known for its ability to colonize and contaminate a wide array of agricultural commodities. Morphologically, A. flavus can be categorized into two groups based on the size of the sclerotia they produce. Group I consists of L strains, which produce sclerotia larger than 400 μm in diameter, while Group II is composed of S strains, with sclerotia smaller than 400 μm.

While A. flavus is most commonly associated with the production of only B-group aflatoxins (AFB1 and AFB2), certain S strain isolates have been reported to produce both B and G aflatoxins, including this compound. This capability is linked to the presence of specific genes in their genome that are absent or non-functional in the more common L strains.

Table 1: Aflatoxin Production by Representative Aspergillus flavus Strains

| Strain Type | Aflatoxin B1 Production | Aflatoxin B2 Production | Aflatoxin G1 Production | This compound Production |

|---|---|---|---|---|

| Typical L Strain | Yes | Yes | No | No |

| Group II / S Strain | Yes | Yes | Yes | Yes |

This table provides a general representation of aflatoxin production capabilities and is not exhaustive of all strain variations.

Aspergillus parasiticus is another key species in the Aspergillus section Flavi and is a well-documented producer of all four major aflatoxins: B1, B2, G1, and G2. Unlike the majority of A. flavus strains, the genetic makeup of A. parasiticus consistently includes the full complement of genes required for the synthesis of the difuranocoumarin structures characteristic of both B and G aflatoxins. This species is frequently isolated from crops such as peanuts and is a significant contributor to aflatoxin contamination in the food supply.

Research has quantified the production of this compound by A. parasiticus under various laboratory conditions. For instance, one study documented the production of this compound alongside other aflatoxins by A. parasiticus on Czapek's agar (B569324) medium.

Table 2: this compound Production by Aspergillus parasiticus Isolates

| Isolate | Substrate/Medium | This compound Concentration (µg/kg) |

|---|

| Ap5 | Czapek's agar | 100 |

Data sourced from a study on aflatoxin production by local isolates. ekb.eg

Aspergillus nomius is a species closely related to A. flavus and A. parasiticus. First described in 1987, it is recognized as a potent producer of both B and G aflatoxins, including this compound. scilit.com Strains of A. nomius have been isolated from various sources, including agricultural commodities and insects. Phenotypically, it shares similarities with A. flavus but can be distinguished by certain morphological and physiological characteristics. The consistent production of G-group aflatoxins is a key chemotaxonomic feature of this species. Studies have shown that temperature can influence the levels of aflatoxin production in A. nomius, with maximum production of both B and G aflatoxins observed at 25°C in isolates from Brazil nuts. researchgate.net

Table 3: Aflatoxin Production Profile of Aspergillus nomius

| Aflatoxin Type | Production Capability |

|---|---|

| Aflatoxin B1 | Yes |

| Aflatoxin B2 | Yes |

| Aflatoxin G1 | Yes |

| This compound | Yes |

Genetic Regulation of this compound Biosynthesis

The synthesis of this compound is a complex biochemical process involving a cascade of enzymatic reactions. The genes encoding these enzymes are organized in a large cluster, and their expression is tightly controlled by specific regulatory genes located within that cluster.

In G-group aflatoxin-producing species like Aspergillus parasiticus and Aspergillus nomius, the genes required for aflatoxin biosynthesis are located together in a contiguous 75-kb region of the fungal chromosome. mdpi.com This cluster contains approximately 30 genes that encode the structural enzymes of the pathway as well as regulatory proteins.

The biosynthesis of this compound shares most of its pathway with Aflatoxin B2. The pathway diverges from that of Aflatoxins B1 and G1 at an early stage, starting from dihydrosterigmatocystin (B1259337) (DHST) instead of sterigmatocystin (B1681140) (ST). The conversion of dihydro-O-methylsterigmatocystin (DHOMST) is a critical step leading to the formation of both AFB2 and AFG2. nih.govresearchgate.net The final steps that differentiate G-group from B-group aflatoxins involve specific enzymes that are encoded by genes present only in G-group producing species.

Key genes specifically implicated in the formation of G-group aflatoxins include:

cypA (aflU) : This gene encodes a cytochrome P450 monooxygenase. Its function is essential for the formation of the lactone ring characteristic of G-aflatoxins. scilit.comusda.gov The absence or non-functionality of this gene, due to a deletion, is the primary reason why most A. flavus strains cannot produce G-group aflatoxins. usda.gov

norB (aflF) : Predicted to encode an aryl alcohol dehydrogenase, this gene is also part of the deletion found in typical A. flavus strains. Its precise role in the pathway is still under investigation, but evidence suggests it is involved in the final oxidation step of AFG1 formation. usda.govnih.gov

nadA : This gene encodes a reductase and has been shown to be involved in the conversion of an intermediate derived from O-methylsterigmatocystin into Aflatoxin G1. nih.govnih.gov

Table 4: Selected Genes in the Aflatoxin Biosynthesis Cluster and Their Function

| Gene Name (New/Old) | Encoded Protein/Enzyme | Function in Biosynthesis |

|---|---|---|

| aflR | Transcriptional Activator | Positive regulator of structural gene expression |

| aflS (aflJ) | Regulatory Protein | Enhancer of aflatoxin production |

| aflP (omtA) | O-methyltransferase A | Converts DHST to DHOMST |

| aflQ (ordA) | Cytochrome P450 Monooxygenase | Converts DHOMST to AFB2/AFG2 precursors |

| aflU (cypA) | Cytochrome P450 Monooxygenase | Essential for G-group aflatoxin formation |

| aflF (norB) | Aryl Alcohol Dehydrogenase | Implicated in the final steps of G-group aflatoxin synthesis |

| nadA | Reductase | Involved in the conversion to G-group aflatoxins |

The expression of the entire aflatoxin gene cluster is meticulously controlled by pathway-specific regulatory genes. Two of the most critical regulators are aflR and aflS (also known as aflJ), which are located adjacent to each other within the cluster and are transcribed in opposite directions.

aflR : This gene encodes a 47-kDa sequence-specific zinc-finger DNA-binding protein that functions as the primary transcriptional activator for most, if not all, of the structural genes in the aflatoxin pathway. nih.gov The AflR protein binds to a specific palindromic DNA sequence (5'-TCGN5CGA-3') found in the promoter regions of the target genes, thereby initiating their transcription. The expression of aflR itself is a prerequisite for the entire biosynthetic pathway to become active.

aflS (aflJ) : Located divergently transcribed from aflR, this gene encodes a protein that acts as a transcriptional enhancer or co-activator. While aflS does not bind to DNA itself, it is thought to interact with AflR to enhance the transcription of the aflatoxin structural genes. nih.gov Disruption of aflS leads to a significant reduction, but not complete elimination, of aflatoxin production. Recent studies suggest that AflS may form a complex with AflR and, unexpectedly, can reduce the DNA-binding affinity of AflR, indicating a highly complex regulatory interaction. nih.gov

The coordinated action of aflR and aflS ensures that the enzymatic machinery for this compound synthesis is produced in a controlled manner, responding to various developmental and environmental cues.

Differential Gene Expression Patterns in Aflatoxin Production

The biosynthesis of aflatoxins is contingent on the expression of a cluster of genes, typically spanning a 75-kb region of the fungal chromosome. nih.govmdpi.com The expression of these genes is controlled by a positive-acting regulatory gene, aflR, which is located within the cluster. nih.gov Adjacent to aflR is another divergently transcribed gene, aflS (also known as aflJ), which functions as a transcriptional co-activator. nih.govnih.gov

Studies have shown that under conditions conducive to aflatoxin production, the genes within this cluster are concurrently expressed. nih.gov Conversely, in non-producing conditions or in the presence of inhibitors, the expression of these pathway genes is significantly reduced or silenced. For instance, transcriptome analysis of Aspergillus flavus when inhibited by Bacillus velezensis strain B2 revealed a down-regulation trend in 16 genes within the aflatoxin synthesis cluster. nih.govmdpi.com Disruption of aflS in Aspergillus parasiticus led to a 5- to 20-fold decrease in the expression of key pathway genes like aflC (pksA), aflD (nor-1), aflM (ver-1), and aflP (omtA), resulting in a complete loss of aflatoxin production. nih.gov This indicates that the differential expression of both the regulatory genes (aflR, aflS) and the structural genes is a primary mechanism controlling the synthesis of aflatoxins, including this compound. nih.govnih.gov

The ratio of intracellular NADPH/NADP+ can also influence the expression of the aflR gene, thereby affecting the entire pathway. nih.gov NADPH is a necessary cofactor for the cytochrome P450 monooxygenases that catalyze the later steps of aflatoxin synthesis. nih.gov

Divergence in G Aflatoxin Production Across Fungal Strains

A notable divergence exists among aflatoxigenic fungi regarding the types of aflatoxins they produce. Species such as Aspergillus parasiticus and Aspergillus nomius synthesize both B-group (B1, B2) and G-group (G1, G2) aflatoxins. nih.govasm.org In contrast, most Aspergillus flavus strains only produce B-group aflatoxins. nih.govasm.orgmdpi.com

This divergence is rooted in the genetic composition of the aflatoxin biosynthesis cluster. nih.gov Comparative analysis of the gene clusters revealed that A. flavus isolates are missing portions of specific genes that are present in G-group producers like A. parasiticus. nih.govasm.org The key gene responsible for this difference is cypA, which encodes a cytochrome P450 monooxygenase. nih.govmdpi.com This gene is required for the formation of G aflatoxins but not B aflatoxins. nih.gov The absence or non-functionality of the cypA gene in A. flavus is the reason it cannot produce Aflatoxins G1 and G2. nih.gov

Furthermore, significant variation in G aflatoxin production can occur even within a G-producing species. A study of A. flavus S strain isolates from West Africa and North America demonstrated geographical and physiological divergence. nih.gov While both populations produced Aflatoxin B1, a significant percentage of West African isolates also produced Aflatoxin G1, a capability absent in their North American counterparts. nih.gov This suggests that environmental and evolutionary pressures can lead to divergence in aflatoxin profiles even within the same fungal strain classification.

| Fungal Species | Aflatoxin B1 & B2 Production | Aflatoxin G1 & G2 Production | Key Genetic Determinant for G-Group Synthesis |

|---|---|---|---|

| Aspergillus parasiticus | Yes | Yes | Presence of functional cypA gene |

| Aspergillus flavus | Yes | No | Absence/non-functionality of cypA gene |

| Aspergillus nomius | Yes | Yes | Presence of functional cypA gene |

Enzymatic Pathways in this compound Formation

The synthesis of this compound from basic acetate (B1210297) units is a multi-step process catalyzed by a series of enzymes encoded by the aflatoxin gene cluster.

Early Pathway Intermediates and Associated Enzyme Activities (e.g., fatty acid synthases, norsolorinic acid)

The biosynthesis of all aflatoxins begins with a common pathway starting from acetyl-CoA. nih.gov Two dedicated fatty acid synthases (FAS), encoded by aflA (fas-2) and aflB (fas-1), and a polyketide synthase (PKS), encoded by aflC (pksA), are involved. nih.govnih.gov These enzymes synthesize a polyketide from a hexanoyl starter unit through seven iterative extensions with malonyl-CoA. nih.gov This polyketide is then converted into norsolorinic acid anthrone (B1665570), which is subsequently oxidized to form the first stable intermediate in the pathway, the brick-red pigment norsolorinic acid (NOR). nih.govnih.gov The discovery of NOR was a critical milestone in elucidating the aflatoxin biosynthetic pathway. nih.gov

Oxidative Steps in G-Group Aflatoxin Formation

The pathways for B-group and G-group aflatoxins diverge after the formation of common xanthone (B1684191) precursors. In vivo feeding experiments have demonstrated that this compound and B2 are produced from dihydro-O-methylsterigmatocystin (DHOMST), while Aflatoxins G1 and B1 are produced from O-methylsterigmatocystin (OMST). nih.govasm.org This confirms that B-group aflatoxins are not precursors to G-group aflatoxins; rather, they are produced independently from the same substrates. nih.govasm.org

The conversion of these precursors into the final aflatoxin structures involves a series of complex oxidative reactions. nih.gov The formation of G-group aflatoxins from OMST or DHOMST requires at least three enzymatic reactions. nih.govasm.org These steps are catalyzed by a combination of microsomal and cytosolic enzymes, including critical cytochrome P450 monooxygenases. nih.gov

Role of Cytochrome P450 Monooxygenases (e.g., cypA, ordA)

Cytochrome P450 monooxygenases are crucial for the later, oxidative stages of aflatoxin biosynthesis. nih.gov Two P450 enzymes are particularly important for the formation of this compound:

OrdA : Encoded by the aflQ (ordA) gene, this enzyme is a P-450 monooxygenase responsible for converting OMST to aflatoxins B1 and G1, and DHOMST to aflatoxins B2 and G2. mdpi.comresearchgate.net Complementation of an OMST-accumulating mutant strain of A. parasiticus with a functional ordA gene restored its ability to produce all four aflatoxins (B1, B2, G1, and G2). researchgate.net This indicates that OrdA is a key branching point enzyme, essential for the formation of both B and G groups. nih.gov

CypA : Encoded by the cypA gene, this cytochrome P450 monooxygenase is specifically required for the formation of G-group aflatoxins. nih.govmdpi.com As mentioned previously, the absence of this gene in A. flavus prevents G-aflatoxin synthesis. nih.gov Insertional disruption of the cypA gene in A. parasiticus resulted in transformants that could no longer produce G aflatoxins but continued to produce B aflatoxins. nih.govasm.org The substrate for the CypA enzyme is believed to be an intermediate formed by the action of OrdA on OMST or DHOMST. nih.govasm.org

The formation of G-group aflatoxins is therefore a two-step P450-mediated process, requiring the sequential or coordinated action of both OrdA and CypA. nih.gov

| Gene | Enzyme | Substrate(s) | Product(s) | Role in this compound Synthesis |

|---|---|---|---|---|

| ordA (aflQ) | OrdA | DHOMST | Intermediate for Aflatoxin B2 and G2 | Essential (Early oxidative step) |

| cypA | CypA | OrdA-modified intermediate | Aflatoxin G1/G2 precursor | Essential and Specific (Defines G-group pathway) |

Characterization of Undefined Genes within the Aflatoxin Pathway Cluster

The aflatoxin gene cluster contains several genes whose functions have not been fully elucidated but are believed to participate in the biosynthetic pathway. mdpi.comasm.org Northern blot and RT-PCR analyses have shown that many of these genes are expressed concurrently with known aflatoxin pathway genes, suggesting their involvement. nih.gov

Examples include:

hypC and hypB : These two genes are predicted to encode small, closely related proteins of about 17 kDa. mdpi.com They are expressed under conditions that favor aflatoxin production, and their promoter regions contain the binding motif for the AflR regulator, strongly suggesting a role in the pathway. mdpi.com One study demonstrated that hypC is involved in the conversion of norsolorinic acid anthrone to NOR. nih.gov

aflT : This gene codes for a transporter protein belonging to the Major Facilitator Superfamily (MFS). nih.gov However, its deletion in A. parasiticus did not affect the final amount of aflatoxin produced, and it does not appear to be regulated by AflR. Its direct role in biosynthesis remains unclear, and it may be involved in other cellular processes. nih.gov

cypX (aflV) and moxY (aflW) : Located at one end of the gene cluster, cypX is predicted to encode a cytochrome P450 monooxygenase, and moxY is predicted to encode a monooxygenase. nih.govresearchgate.net Both are expressed along with other aflatoxin genes, but gene disruption experiments have not yet yielded conclusive results about their specific functions in the pathway. nih.govresearchgate.net

Further research is needed to precisely define the catalytic activities and substrates for the enzymes encoded by these and other uncharacterized genes within the cluster. mdpi.com

Ecological Dynamics and Environmental Factors Influencing Aflatoxin G2 Contamination

Influence of Abiotic Factors on Fungal Growth and Toxin Production

The growth of Aspergillus species, the primary producers of aflatoxins, and their capacity to synthesize these mycotoxins are profoundly influenced by several key abiotic factors in their immediate environment.

Temperature Regimes and Optimal Ranges

Temperature is a critical determinant for both the growth of aflatoxigenic fungi and the production of aflatoxin G2. While these fungi can grow over a broad temperature range, the optimal conditions for toxin production are more specific.

Aspergillus flavus and Aspergillus parasiticus, the main producers of aflatoxins, can grow in temperatures ranging from 12°C to 48°C, with optimal growth occurring around 37°C. eaht.org However, the optimal temperature for aflatoxin production is generally lower than that for fungal growth. Research indicates that the ideal temperature for aflatoxin synthesis, including G2, is typically between 25°C and 30°C. researchgate.netnumberanalytics.comnumberanalytics.com For instance, studies on various substrates like almonds and paddy have identified the optimal temperature for aflatoxin production to be around 27°C and between 25-30°C, respectively. researchgate.netmdpi.com At temperatures above 35°C or below 15°C, toxin production is significantly reduced. numberanalytics.com

| Factor | Optimal Range for Fungal Growth | Optimal Range for Aflatoxin Production |

| Temperature | 36-38°C | 25-30°C |

Water Activity and Relative Humidity

Water activity (aw), a measure of the water available for microbial growth, and relative humidity (RH) are crucial factors in fungal colonization and aflatoxin production. High moisture content in crops and a humid storage environment create favorable conditions for fungal proliferation.

Aspergillus species require a minimum water activity of around 0.83 for growth, with optimal growth and aflatoxin production occurring at higher levels. researchgate.net The optimal water activity for aflatoxin production has been reported to be between 0.98 and 0.99. researchgate.netmdpi.comresearchgate.net Studies have shown that aflatoxin levels are significantly higher at aw of 0.95 and 0.98 compared to lower levels. mdpi.com In terms of relative humidity, levels above 85% are considered optimal for A. flavus growth and aflatoxin production. mdpi.comcabidigitallibrary.org Research on stored maize demonstrated that a relative humidity of 90% resulted in significantly higher aflatoxin contamination compared to 60%. cabidigitallibrary.orgagrojournal.org

| Factor | Minimum Level for Growth | Optimal Level for Aflatoxin Production |

| Water Activity (aw) | 0.83 | 0.98-0.99 |

| Relative Humidity (RH) | >70% | >85% |

pH Levels

The pH of the substrate also plays a role in the type and amount of aflatoxin produced. While Aspergillus species can grow over a wide pH range, the synthesis of different aflatoxin types appears to be influenced by the acidity or alkalinity of the environment. numberanalytics.com Research has indicated that pH levels below 6.0 tend to favor the production of B-type aflatoxins, whereas higher pH levels (above 6.0) are more conducive to the production of G-type aflatoxins, including G2. nih.govasm.orgresearchgate.net One study found that the highest toxin production by A. flavus occurred in a medium with a pH of 5.6. researchgate.net Another study observed that maximum aflatoxin production occurred at an initial pH of 6.0. researchgate.net

Atmospheric Gas Composition (e.g., O2, CO2)

The composition of atmospheric gases, particularly the levels of oxygen (O2) and carbon dioxide (CO2), can significantly impact fungal growth and aflatoxin synthesis. Aspergillus species are aerobic, meaning they require oxygen for growth and metabolism, including toxin production.

Altering the atmospheric composition, such as by increasing CO2 levels and reducing O2 levels, can inhibit fungal growth and aflatoxin production. Studies have shown that high concentrations of CO2 (above 90%) can lead to a significant reduction in both the growth of A. flavus and the production of aflatoxins. researchgate.net Conversely, low concentrations of CO2 (around 10%) have been observed to potentially stimulate aflatoxin production. researchgate.net The presence of oxygen is crucial; however, the exact optimal and inhibitory concentrations can vary depending on other interacting factors like temperature and water activity.

Impact of Climatic Conditions on this compound Occurrence

Broader climatic conditions, especially those leading to plant stress, are major drivers of pre-harvest aflatoxin contamination.

Drought Stress and Enhanced Fungal Colonization

Drought conditions, often coupled with high temperatures, are one of the most significant factors contributing to increased aflatoxin contamination in crops like maize and peanuts. numberanalytics.comcropnuts.combioline.org.brnih.gov When plants are under drought stress, their natural defense mechanisms are weakened, making them more susceptible to fungal infection by Aspergillus species. nih.govinnspub.net

Drought stress can lead to several physiological changes in the plant that favor fungal colonization and toxin production. For instance, it can cause cracking of the kernel pericarp, providing an entry point for the fungus. Furthermore, the stress-induced accumulation of certain compounds in the plant may create a more favorable nutritional environment for the fungus. nih.gov The number of airborne Aspergillus spores also tends to increase during dry and hot weather, further elevating the risk of infection during critical plant development stages like pollination. cropnuts.com

Regional and Global Climate Change Scenarios on Mycotoxin Contamination Patterns

Climate change is a pivotal factor influencing the proliferation of aflatoxin-producing fungi and subsequent mycotoxin contamination. nih.govfrontiersin.org Alterations in temperature, moisture levels, and atmospheric carbon dioxide (CO2) can significantly impact fungal growth and toxin production. nih.govresearchgate.net

Temperature and Moisture: Aspergillus species, the primary producers of aflatoxins including G2, thrive in warm and humid conditions. safefoodalliance.comwalshmedicalmedia.com Global warming, characterized by rising temperatures, is expected to expand the geographical risk of aflatoxin contamination, particularly in temperate regions that were previously less affected. nih.govcabidigitallibrary.org For instance, a heatwave in northern Italy in 2003 led to high levels of aflatoxin contamination in maize. wur.nl Research indicates that the optimal temperature range for aflatoxin biosynthesis is between 28°C and 35°C. nih.gov Drought stress, often exacerbated by climate change, can also increase crop susceptibility to fungal infection and subsequent aflatoxin production. safefoodalliance.comnih.gov

Modeling Climate Change Impacts: Predictive models have been developed to forecast the potential impact of climate change on aflatoxin contamination. A study supported by the European Food Safety Authority (EFSA) suggests that a 2°C increase in global temperature could significantly elevate the risk of aflatoxin B1 contamination in European maize. cabidigitallibrary.orgwur.nl While these models primarily focus on aflatoxin B1, the co-occurrence of different aflatoxins, including G2, produced by the same fungal species suggests a parallel risk for G2 contamination. cabidigitallibrary.orgnih.gov The table below summarizes key findings from climate change modeling studies.

| Climate Change Scenario | Predicted Impact on Aflatoxin Contamination | Geographic Focus | Source |

| +2°C Temperature Increase | Increased risk of aflatoxin B1 contamination in maize. | Europe, particularly Southern European nations. | cabidigitallibrary.orgwur.nl |

| +5°C Temperature Increase | Higher predicted area of maize contamination, but potentially lower contamination levels than the +2°C scenario. | Europe | wur.nl |

| Altered Rainfall/Drought Patterns | Increased expression of genes involved in aflatoxin biosynthesis. | General | nih.gov |

These models highlight the urgent need for proactive measures to address the escalating threat of mycotoxin contamination in a changing climate. cabidigitallibrary.orgeuropa.eu

Host-Fungus Interactions and Contamination Dynamics

The contamination of crops with this compound is not solely dependent on environmental conditions but is also heavily influenced by the intricate relationship between the host plant and the invading fungus.

Crop Susceptibility and Resistance Mechanisms

Crops exhibit varying degrees of susceptibility to Aspergillus infection and subsequent aflatoxin accumulation. walshmedicalmedia.com Maize and peanuts are among the most vulnerable crops. cabidigitallibrary.org The susceptibility of a plant is a complex trait influenced by its genetic makeup and physiological state. wur.nl

Mechanisms of Resistance: Plants have evolved several defense mechanisms to combat fungal infections. These can be broadly categorized as:

Physical Barriers: The integrity of the outer layers of seeds and kernels, such as the seed coat in peanuts, provides a physical barrier against fungal penetration. researchgate.net

Chemical Defenses: Plants produce a variety of antifungal compounds. For example, flavonoids in maize have been shown to inhibit aflatoxin accumulation. frontiersin.org Studies have identified that resistant maize lines exhibit a higher increase in metabolites like naringenin (B18129) and luteolin (B72000) upon fungal infection compared to susceptible lines. frontiersin.org

Genetic Resistance: Resistance to Aspergillus infection and aflatoxin production is a heritable trait. wur.nl In peanuts, three primary mechanisms of resistance have been identified: in-vitro seed colonization (IVSC) resistance, pre-harvest aflatoxin contamination (PAC) resistance, and resistance to aflatoxin production (AP) after infection. wur.nlnih.gov Similarly, maize resistance involves preventing fungal infection, inhibiting fungal growth post-infection, and suppressing aflatoxin biosynthesis. researchgate.net

The development of crop varieties with enhanced genetic resistance is a key strategy for mitigating aflatoxin contamination. cabidigitallibrary.orgreviberoammicol.com

Role of Insect Damage as Fungal Entry Points

Insect damage is a critical factor that facilitates fungal infection and subsequent aflatoxin contamination. nih.govapsnet.orgresearchgate.net Insects act as wounding agents, creating entry points for fungal spores to colonize plant tissues. nih.govresearchgate.net

Insect Vectors and Damage: Several insect species are known to contribute to increased aflatoxin levels in crops. In maize, ear-feeding insects such as the European corn borer (Ostrinia nubilalis) and the corn earworm (Helicoverpa zea) are significant contributors. apsnet.orgiastate.edu Their feeding activity damages kernels, providing a direct pathway for Aspergillus flavus invasion. apsnet.orgresearchgate.net Similarly, in almonds and pistachios, the navel orangeworm (Amyelois transitella) creates openings on the nut surface that facilitate fungal infection. safefoodalliance.com Research has shown a direct correlation between the number of insect feeding sites and the levels of aflatoxin contamination. safefoodalliance.com

The excrement and waste products of insects can also serve as a nutrient source for the fungi, further promoting their growth and toxin production. safefoodalliance.com Furthermore, insects can act as vectors, physically carrying fungal spores from one plant to another, thereby spreading the contamination. researchgate.netiastate.edu The control of insect pests through various management strategies, including the use of insecticides and insect-resistant crop varieties, can significantly reduce the risk of fungal invasion and aflatoxin contamination. apsnet.orgresearchgate.net

Occurrence and Global Distribution of Aflatoxin G2 in Agricultural Commodities

Prevalence in Cereal Grains (e.g., Maize, Rice, Wheat, Sorghum, Millet)

Aflatoxin G2, along with other major aflatoxins (B1, B2, and G1), is a known contaminant of various cereal grains worldwide. wikipedia.orgnih.gov These staples are susceptible to fungal growth and subsequent toxin production during cultivation, harvesting, storage, and transportation. nih.govmdpi.com

Maize: Maize is frequently reported as being contaminated with aflatoxins, including G2. wikipedia.orgnih.govfoodsafetytrainingcertification.com For instance, a study in the Eastern region of Kenya found this compound in all analyzed maize samples, with a mean concentration of 10.54± 1.52 ng/g. carijournals.org Another study in Swaziland detected this compound in 20% of home-grown maize samples, with 13% of the positive samples exceeding the European Union's maximum recommended level for total aflatoxins. bioline.org.br

Rice: Rice is another cereal grain where this compound contamination can occur, particularly under improper storage conditions. wikipedia.orgnih.govfoodsafetytrainingcertification.com In a study conducted in Iran on wheat and rice flour, while Aflatoxin B1 was the primary focus, the methodology was capable of quantifying this compound, with a maximum level of 0.23 µg/kg found in wheat samples. nih.gov

Wheat: Wheat and wheat-based products are also susceptible to aflatoxin contamination. wikipedia.orgnih.govfoodsafetytrainingcertification.com Research in Iran on wheat silos detected this compound, although at levels below the permitted limits. nih.gov

Sorghum and Millet: Sorghum and millet are staple foods in many parts of the world and can be contaminated with aflatoxins. wikipedia.orgnih.govfoodsafetytrainingcertification.com Studies have included these cereals in their analysis of aflatoxin contamination, highlighting the broad range of crops affected. d-nb.infonih.gov

Table 1: Reported this compound Contamination in Cereal Grains

| Commodity | Region/Country | This compound Concentration | Reference(s) |

|---|---|---|---|

| Maize | Eastern Kenya | Mean: 10.54± 1.52 ng/g | carijournals.org |

| Maize | Swaziland | Detected in 20% of samples | bioline.org.br |

| Wheat | Iran | Up to 0.23 µg/kg | nih.gov |

Occurrence in Oilseeds and Nuts (e.g., Peanuts, Tree Nuts, Cottonseed, Sunflower Seeds)

Oilseeds and nuts are highly susceptible to aflatoxin contamination due to their high fat content, which can serve as a ready energy source for fungal growth. giz.de

Peanuts: Peanuts and peanut products are among the most frequently contaminated commodities. wikipedia.orgfoodsafetytrainingcertification.comeurofins.in While Aflatoxin B1 is often the most prevalent, this compound can also be present. researchgate.net

Tree Nuts: Various tree nuts, including pistachios and walnuts, have been found to be contaminated with this compound. eurofins.innih.gov A study in Pakistan on dates, pistachios, and walnuts found an average prevalence of this compound of 60%. nih.gov

Cottonseed and Sunflower Seeds: These oilseeds are also recognized as being at risk of aflatoxin contamination, including this compound. wikipedia.orgfoodsafetytrainingcertification.comresearchgate.net

Table 2: Reported this compound Contamination in Oilseeds and Nuts

| Commodity | Region/Country | This compound Prevalence/Concentration | Reference(s) |

|---|---|---|---|

| Pistachios | Pakistan | 60% prevalence | nih.gov |

| Walnuts | Pakistan | 60% prevalence | nih.gov |

| Dates | Pakistan | 60% prevalence | nih.gov |

Detection in Spices and Dried Fruits (e.g., Chilies, Figs)

Spices and dried fruits can also be contaminated with this compound, often due to poor handling and storage practices in warm and humid climates. researchgate.netbanglajol.info

Chilies: Red chilies and other spices have shown susceptibility to aflatoxin contamination. wikipedia.orgresearchgate.netpakbs.org A study in Pakistan analyzing red chilies, among other spices, detected aflatoxins, although in this particular study, this compound was absent. researchgate.netbanglajol.info

Figs: Dried figs are a commodity where aflatoxin contamination is a known issue. sgs.comresearchgate.netdrdo.gov.in Studies have reported the presence of aflatoxins in figs, with some samples exceeding regulatory limits. drdo.gov.initjfs.com For instance, research in Turkey found that 51% of dried fig samples were contaminated with total aflatoxins. itjfs.com

Table 3: Reported Aflatoxin Contamination in Spices and Dried Fruits

| Commodity | Region/Country | Contamination Finding | Reference(s) |

|---|---|---|---|

| Dried Figs | Turkey | 51% contaminated with total aflatoxins | itjfs.com |

| Red Chilies | Pakistan | Aflatoxin B1 detected, G2 absent in this study | researchgate.netbanglajol.info |

Geographical Patterns of this compound Contamination

The occurrence of this compound is not uniform globally and is heavily influenced by climatic conditions.

Tropical and subtropical regions, characterized by high temperatures and humidity, provide ideal conditions for the growth of aflatoxin-producing fungi. researchgate.netmdpi.comfao.orgnih.gov Consequently, countries in Asia and Africa experience a higher incidence of aflatoxin contamination in their agricultural commodities. researchgate.netnih.govresearchgate.net Studies in countries like Kenya, Nigeria, and Pakistan have frequently reported significant levels of aflatoxins in various food products. carijournals.orgnih.govscirp.org The economic status of a country can also play a role, as inadequate storage facilities can exacerbate the problem. researchgate.netnih.gov

While traditionally considered a problem of warmer climates, aflatoxin contamination is becoming an emerging issue in temperate regions. fao.orgresearchgate.netwur.nl Climate change, leading to increased temperatures and altered rainfall patterns, is believed to be a contributing factor. wur.nlcabidigitallibrary.org This has led to increased occurrences of Aspergillus species and subsequent aflatoxin contamination in crops in Europe and North America, which were previously less affected. mdpi.comwur.nl For example, outbreaks of aflatoxin contamination in maize have been reported in Italy and the Balkan regions during hot and dry summers. wur.nl

Advanced Analytical Methodologies for Aflatoxin G2 Detection and Quantification

Chromatographic Techniques for Aflatoxin G2 Analysis

Chromatography, the science of separation, is the cornerstone of mycotoxin analysis. It allows for the isolation of this compound from complex sample matrices and other co-occurring aflatoxins, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is one of the most common and reliable techniques for the analysis of aflatoxins, including this compound. analysis.rslcms.czthermofisher.com Aflatoxins are naturally fluorescent compounds, a property that is exploited for their sensitive detection. iaea.org this compound, along with B2, exhibits strong natural fluorescence, allowing for detection at very low levels without the need for chemical enhancement. analysis.rsiaea.org In contrast, Aflatoxins B1 and G1 have weaker fluorescence, often necessitating a derivatization step—either pre-column or post-column—to enhance their signal for trace-level quantification. iaea.orggoogle.com

The HPLC-FLD method involves extracting the toxins from a sample, cleaning up the extract to remove interfering substances, separating the aflatoxins on an HPLC column, and then detecting them as they pass through the fluorescence detector. iaea.org The intensity of the fluorescent signal is proportional to the concentration of the aflatoxin in the sample. goldstandarddiagnostics.us Excitation and emission wavelengths are typically set around 365 nm and 450 nm, respectively, for optimal detection of the aflatoxin group. thermofisher.comspectroscopyonline.com

Research has demonstrated that HPLC-FLD systems can achieve low limits of detection (LOD) and quantification (LOQ) for this compound, often well below the stringent regulatory limits set by authorities like the European Commission. analysis.rslcms.cz For instance, in ground hazelnuts, a detection limit of 0.1 µg/kg for this compound has been reported. analysis.rslcms.cz The method's performance is characterized by its excellent linearity, precision, and accuracy. scirp.org

Table 1: Example of HPLC-FLD Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reverse-phase | spectroscopyonline.comscirp.org |

| Mobile Phase | Water/Methanol (B129727)/Acetonitrile mixture | spectroscopyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | spectroscopyonline.comscirp.org |

| Detector | Fluorescence Detector (FLD) | lcms.czthermofisher.com |

| Excitation λ | 365 nm | thermofisher.com |

| Emission λ | 450-476 nm | thermofisher.comscirp.org |

| Derivatization | Often not required for G2 | analysis.rsspectroscopyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful tool for mycotoxin analysis due to its exceptional sensitivity and selectivity. lcms.czchem-agilent.com This technique couples the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of mass spectrometry. LC-MS/MS methods can provide excellent response for this compound, with detection possible at the parts-per-billion (ppb) or even lower levels. lcms.cz The technique relies on monitoring specific precursor-to-product ion transitions for each analyte, which provides a high degree of certainty in identification and quantification, even in complex food matrices like grains and nuts. chem-agilent.comphenomenex.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve faster analysis times, higher resolution, and improved sensitivity. phenomenex.comsigmaaldrich.comresearchgate.net When coupled with MS/MS, UHPLC-MS/MS offers a rapid and robust method for the simultaneous determination of multiple mycotoxins, including this compound. nih.govnih.gov For example, a UHPLC-MS/MS method for animal feed demonstrated a limit of quantification of 5 µg/kg for this compound. nih.gov

Table 2: Performance of an LC-MS/MS Method for this compound

| Parameter | Value | Source |

|---|---|---|

| Linear Range | 1 to 50 ppb | lcms.cz |

| %RSD (Repeatability) | 15.62% | lcms.cz |

| Precursor Ion (m/z) | 331.2 | restek.com |

| Product Ions (m/z) | 313.3, 189.3 | restek.com |

| Limit of Quantification (LOQ) | 0.5 µg/kg (cashew nuts) | researchgate.net |

Optimized Sample Preparation and Clean-up Protocols (e.g., Immunoaffinity Chromatography, Solid Phase Extraction)

The quality of results from any chromatographic analysis is heavily dependent on the effectiveness of the sample preparation and clean-up steps. nih.gov These protocols are crucial for removing matrix components (like fats, proteins, and pigments) that can interfere with the analysis and for concentrating the aflatoxins to detectable levels. spectroscopyonline.comnih.gov

Immunoaffinity Chromatography (IAC) is a highly specific and widely used clean-up technique. spectroscopyonline.combohrium.com IAC columns contain monoclonal antibodies that are specific to the aflatoxin group (B1, B2, G1, and G2). waters.comshim-pol.pl When the sample extract is passed through the column, the aflatoxins bind to the antibodies, while other matrix components are washed away. waters.com The purified aflatoxins are then eluted from the column with a solvent like methanol or acetonitrile. bohrium.com This method provides a very clean extract, which significantly improves the reliability and sensitivity of subsequent HPLC-FLD or LC-MS/MS analysis. lcms.czspectroscopyonline.com The combination of IAC clean-up with HPLC-FLD is considered a gold standard for achieving low detection limits in complex matrices. spectroscopyonline.com

Solid Phase Extraction (SPE) is another common clean-up technique that separates compounds based on their physical and chemical properties. phenomenex.comaffinisep.com SPE cartridges are packed with a sorbent material (e.g., C18, polymeric adsorbents) that retains either the aflatoxins or the interfering compounds. phenomenex.comnih.gov While generally less specific than IAC, SPE is a versatile and effective tool for cleaning up extracts from various food and feed samples prior to chromatographic analysis. affinisep.comr-biopharm.com

Immunoassay-Based Detection Strategies (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for the rapid screening of aflatoxins. goldstandarddiagnostics.ussigmaaldrich.com These tests are typically based on a competitive format. goldstandarddiagnostics.us In a competitive ELISA, aflatoxins present in the sample compete with a labeled aflatoxin (an enzyme conjugate) for a limited number of binding sites on an antibody that is coated onto the wells of a microtiter plate. goldstandarddiagnostics.ussigmaaldrich.com

After an incubation period, the plate is washed, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of aflatoxin in the sample; a weaker color indicates a higher concentration of aflatoxin. goldstandarddiagnostics.us While many ELISA kits are designed to detect "total aflatoxins" (B1, B2, G1, and G2 collectively), they are valuable for rapid screening of large numbers of samples. hygiene-diagnostics.sehygiena.comringbio.com Positive results from an ELISA test are typically considered presumptive and should be confirmed by a more robust chromatographic method like HPLC or LC-MS/MS. goldstandarddiagnostics.us

Table 3: Characteristics of a Commercial Total Aflatoxin ELISA Kit

| Feature | Description | Source |

|---|---|---|

| Assay Type | Competitive Direct ELISA | sigmaaldrich.com |

| Target Analytes | Aflatoxins B1, B2, G1, and G2 | goldstandarddiagnostics.ushygiena.com |

| Cross-Reactivity (Example) | B1: 100%, B2: 77%, G1: 64%, G2: 25% | sigmaaldrich.com |

| Principle | Color intensity is inversely proportional to concentration | goldstandarddiagnostics.us |

| Application | Rapid quantitative or qualitative screening | goldstandarddiagnostics.usringbio.com |

Molecular Assays for Aflatoxigenic Fungi Detection

Instead of detecting the toxin itself, molecular assays target the fungi that produce it. This compound is produced by fungi such as Aspergillus parasiticus. researchgate.netnih.gov Molecular techniques like the Polymerase Chain Reaction (PCR) can detect the presence of specific genes involved in the aflatoxin biosynthesis pathway. clinicalcasereportsint.commdpi.com

By designing primers that target key genes in this pathway, such as nor-1 (B64425) (norsolorinic acid reductase gene) or aflR (a regulatory gene), scientists can rapidly and specifically identify aflatoxigenic strains of fungi in a sample. nih.govclinicalcasereportsint.commdpi.com This approach can serve as an early warning system, indicating the potential for aflatoxin contamination before the toxins accumulate to high levels. Both conventional PCR and quantitative PCR (qPCR) methods have been developed for this purpose. nih.gov

Advancements in Sensing Technologies for Surveillance

There is a growing interest in developing rapid, portable, and user-friendly sensors for on-site surveillance of aflatoxins, moving analysis from the laboratory to the field. emerald.combiointerfaceresearch.com These biosensors aim to provide real-time or near-real-time results, facilitating quick decisions regarding the safety of food and feed supplies.

Surface Plasmon Resonance (SPR) biosensors are one such promising technology. researchgate.netemerald.com SPR sensors detect the binding of analytes, like aflatoxins, to a sensor surface by measuring changes in the refractive index of a metal film. emerald.com Portable SPR devices have been developed for the in-place monitoring of aflatoxins in grains, showing good agreement with conventional methods like LC-MS. emerald.com

Electrochemical biosensors represent another major area of advancement. researchgate.netbiointerfaceresearch.com These devices, including amperometric and impedimetric immunosensors, translate the binding event between an antibody and an aflatoxin into a measurable electrical signal (e.g., current, impedance). biointerfaceresearch.commdpi.com These sensors offer high sensitivity and the potential for miniaturization, making them suitable for rapid screening applications. biointerfaceresearch.com

Biological Interactions and Molecular Pathogenesis of Aflatoxin G2

Biotransformation and Metabolite Formation in Biological Systems (excluding human clinical metabolism)

The biotransformation of Aflatoxin G2 in various biological systems involves several metabolic pathways, leading to the formation of different metabolites. These processes are crucial in understanding the toxin's fate and potential toxicity in non-human organisms.

Formation of Hydroxylated Metabolites (e.g., Aflatoxin M2 from AFB2)

While Aflatoxin M1 (AFM1) and M2 (AFM2) are well-known hydroxylated metabolites of Aflatoxin B1 (AFB1) and B2 (AFB2) respectively, the formation of analogous hydroxylated metabolites from this compound is also recognized. frontiersin.orgfrontiersin.org Specifically, Aflatoxin GM2 is a hydroxylated metabolite derived from this compound. nih.gov This metabolic conversion is a detoxification pathway, as hydroxylation generally leads to compounds that are less toxic and more readily excreted from the body. mdpi.com The process is catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.gov

Production of Lactone Ring Cleavage Products (e.g., Aflatoxicol)

A key feature of aflatoxin toxicity is the integrity of the lactone ring in the coumarin (B35378) structure. nih.govresearchgate.net Cleavage of this ring is a significant mechanism of detoxification. tandfonline.com The breakdown of the lactone ring in aflatoxins, including AFG2, can be facilitated by various enzymes, leading to the formation of less toxic products. nih.govresearchgate.net One such product formed from the breakdown of the lactone ring is aflatoxicol. wikipedia.org This process effectively reduces the toxicity of the parent compound. nih.gov Research has shown that laccase-mediated degradation of AFG2 involves the opening of the lactone ring. researchgate.net

In vitro Microbial Degradation and Transformation Mechanisms (e.g., by bacteria, yeasts)

A variety of microorganisms, including bacteria and yeasts, have demonstrated the ability to degrade and transform this compound. nih.govnih.gov This bioremediation potential is a significant area of research for mitigating aflatoxin contamination in food and feed.

Several bacterial species have been identified for their aflatoxin-degrading capabilities. Strains of Bacillus have shown promise in reducing aflatoxin levels. academicjournals.orgekb.eg For instance, Bacillus velezensis has been identified as a contributor to the reduction of AFG2 in fermented soybean paste (doenjang). nih.gov The mechanism often involves the production of enzymes that can break down the aflatoxin structure. tandfonline.com

Yeasts are also effective in aflatoxin degradation. Saccharomyces cerevisiae is known to transform aflatoxin B1 into less toxic forms, and similar mechanisms are expected for other aflatoxins. frontiersin.orgresearchgate.net Studies have shown that yeast strains can significantly reduce aflatoxin concentrations in contaminated media. academicjournals.org The degradation of AFG2 by microorganisms can be substantial, with studies showing a complete reduction of AFG2 after a period of fermentation. nih.gov

The primary mechanisms of microbial degradation involve either the cleavage of the lactone ring or modifications to the furan (B31954) ring system, both of which are crucial for the toxin's biological activity. mdpi.comtandfonline.com

Table 1: Examples of Microorganisms Involved in this compound Degradation

| Microorganism Type | Species/Strain | Degradation Finding | Reference |

|---|---|---|---|

| Bacteria | Bacillus albus | Isolated from doenjang and identified as a major contributor to aflatoxin reduction. | nih.gov |

| Bacteria | Bacillus velezensis | Isolated from doenjang and identified as a major contributor to aflatoxin reduction. | nih.gov |

| Fungi/Yeast | Aspergillus versicolor | Isolated from doenjang and identified as a major contributor to aflatoxin reduction. | nih.gov |

| Fungi/Yeast | Cladosporium subcinereum | Isolated from doenjang and identified as a major contributor to aflatoxin reduction. | nih.gov |

Cellular and Subcellular Mechanisms of Action

The toxicity of this compound at the cellular level is primarily attributed to its ability to interact with cellular macromolecules, leading to DNA damage and oxidative stress.

DNA Adduct Formation and DNA Damage Pathways

Although less potent than Aflatoxin B1, this compound can still cause DNA damage. researchgate.net The genotoxicity of aflatoxins is largely due to the formation of DNA adducts, which are molecules formed when the toxin covalently binds to DNA. carnegiescience.edusemanticscholar.org This binding can disrupt the normal functioning of DNA, leading to mutations and potentially carcinogenesis. semanticscholar.orgresearchgate.net

The process of DNA adduct formation involves the metabolic activation of the aflatoxin molecule. semanticscholar.org While the primary mechanism for AFB1 involves the epoxidation of the terminal furan ring, the saturated furan ring in AFG2 makes it less susceptible to this activation pathway. nih.gov However, AFG2 can still induce DNA damage, suggesting alternative or less efficient mechanisms of action. inchem.org Aflatoxins can interfere with DNA-dependent RNA polymerase activity, thereby inhibiting RNA synthesis. semanticscholar.org They can also cause cell cycle arrest, with some studies on AFB1 showing an accumulation of cells in the G2/M phase. oncotarget.comnih.govpnas.org

Induction of Oxidative Stress and Associated Biomarkers (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine)

Aflatoxin exposure is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. rupahealth.comfrontiersin.org This oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage. researchgate.net

Several biomarkers are used to measure the extent of oxidative stress. Malondialdehyde (MDA) is a product of lipid peroxidation and its increased levels are indicative of oxidative damage to cell membranes. nih.govfusabil.org Studies on broiler chickens fed a diet containing a mixture of aflatoxins, including AFG2, showed a significant increase in MDA levels. tubitak.gov.tr

Another important biomarker is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a product of oxidative DNA damage. rupahealth.commdpi.com The formation of 8-OHdG is a result of the oxidation of guanine (B1146940) residues in DNA by ROS. mdpi.com Measuring the levels of these biomarkers can provide an assessment of the oxidative stress and associated risk of aflatoxin-related toxicity. rupahealth.com

Table 2: Biomarkers of Aflatoxin-Induced Oxidative Stress

| Biomarker | Type of Damage | Significance | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Lipid Peroxidation | Indicates oxidative damage to cellular membranes. | nih.govfusabil.orgtubitak.gov.tr |

Interference with Nucleic Acid and Protein Synthesis (e.g., RNA polymerase, ribosomal translocase inhibition)

This compound, like other aflatoxins, exerts its toxicity by interfering with the fundamental processes of nucleic acid and protein synthesis. Aflatoxins, as a group, are known to form adducts with DNA, RNA, and proteins, which impairs their function. cabidigitallibrary.org They can block the activity of DNA-dependent RNA polymerase, an enzyme crucial for transcription, and inhibit ribosomal translocase, which is essential for the translation phase of protein synthesis. cabidigitallibrary.orgscirp.org

Research comparing the principal aflatoxins has demonstrated that this compound is an inhibitor of RNA polymerase II, although its potency is lower than that of Aflatoxin B1 and Aflatoxin G1. nih.gov The inhibitory capacity of this compound on these synthetic reactions is directly related to its ability to interact with DNA. tandfonline.com Studies using rat-liver slices have confirmed that the extent of inhibition of RNA and protein synthesis by aflatoxins B1, G1, and G2 is proportional to the degree of their interaction with calf-thymus DNA. tandfonline.com This suggests that the binding of the toxin to the DNA template is a primary mechanism for its disruption of cellular processes. While the general mechanism involves the formation of a reactive epoxide metabolite that binds to biomolecules, the lower potency of this compound compared to Aflatoxin B1 is a key aspect of its specific toxicological profile. cabidigitallibrary.orgmdpi.com

Table 1: Comparative Inhibitory Effects of Aflatoxins on RNA Polymerase II

| Aflatoxin Type | Relative Inhibitory Potency |

|---|---|

| Aflatoxin B1 | Most Potent |

| Aflatoxin G1 | Intermediate Potency |

| Aflatoxin B2 | Less Potent |

| This compound | Less Potent |

Data derived from comparative studies on the principal aflatoxins. nih.gov

Impact on Cell Cycle Progression (e.g., M, G1, G2, S phases)

Aflatoxins are recognized for their ability to disrupt the normal progression of the cell cycle, a critical factor in their carcinogenicity. The reactive epoxide metabolite of aflatoxins can affect all phases of the cell cycle, including the mitotic (M) phase, the growth phases (G1 and G2), and the DNA synthesis (S) phase. scirp.orgsemanticscholar.org While extensive research has detailed the cell cycle effects of Aflatoxin B1—showing it can induce arrest in the G0/G1, S, or G2/M phases depending on the cell type and dosage—specific data for this compound is limited. mdpi.com

However, it is established that this compound is cytotoxic and can inhibit DNA synthesis, which inherently leads to cell cycle arrest. semanticscholar.org The disruption of the cell cycle is a crucial mechanism of aflatoxin-induced toxicity. For instance, studies on Aflatoxin B1 have shown it can cause G2/M phase arrest in the jejunum of broilers and in human bronchial epithelial cells. mdpi.com In other cell types, such as human liver cells, it has been observed to cause arrest at the G0/G1 or S phases. While direct studies on this compound are scarce, its structural similarity to other aflatoxins and its known cytotoxicity suggest it contributes to cell cycle dysregulation, a key component of its pathogenic potential. scirp.orgsemanticscholar.org

Immunomodulatory Effects at the Cellular Level

Aflatoxins are potent immunomodulators, generally acting as immunosuppressors. cabidigitallibrary.orgncats.ionih.gov This disruption of the immune system can affect antibody formation, cell-mediated immunity, and the function of phagocytic cells. ncats.iot3db.ca

Modulation of Cytokine Production (mRNA and protein levels)

The immunomodulatory action of aflatoxins is partly achieved by altering the production of cytokines, which are key signaling molecules in the immune system. This modulation can occur at both the messenger RNA (mRNA) and protein levels. cabidigitallibrary.org While specific studies isolating the effect of this compound are rare, research on mixtures of aflatoxins provides insight. In pigs exposed to Aflatoxin B1, an alteration in cytokine expression, including increased levels of TNF-α, IL-1β, IL-6, and IL-10, has been observed. mdpi.com Conversely, other studies in weanling pigs noted a reduction in pro-inflammatory cytokines. mdpi.com A study on porcine dendritic cells treated with a mixture of aflatoxins (B1, B2, G1, and G2) found that the cytokine secretion pattern was similar to that of control cells, despite other changes in cell function. tandfonline.com This suggests a complex and potentially context-dependent effect on cytokine profiles.

Effects on Cell-Mediated Immunity and Phagocytic Cell Function

Aflatoxins have been shown to suppress various aspects of cell-mediated immunity and the function of phagocytic cells. cabidigitallibrary.org A comparative study on rat peritoneal macrophages exposed to various aflatoxins, including G2, found that all tested toxins had a depressive effect on macrophage functions. nih.gov Specifically, the phagocytosis of Candida albicans, intracellular killing, and spontaneous superoxide (B77818) production were all impaired. nih.gov In this comparison, Aflatoxin B1 and M1 demonstrated the most significant impairment, indicating that while this compound is immunotoxic, its potency in this regard may be less than that of other aflatoxins. nih.gov

Interactions with Innate Immune Receptors and Downstream Signaling (e.g., MyD88, TLR2, TLR4, CD14 transcripts in PBMCs)

The innate immune system's ability to recognize pathogens is a critical first line of defense. Aflatoxins can interfere with this process. A significant study investigated the effects of a mixture of Aflatoxin B1, B2, G1, and G2 on human peripheral blood mononuclear cells (PBMCs). The results showed that biologically relevant levels of these mixed aflatoxins prompted an early immune modulation. nih.govnih.govresearchgate.net Specifically, a notable increase in the mRNA transcripts for key immune surveillance molecules was observed as early as two hours after exposure. nih.govnih.gov

The affected transcripts included:

MyD88: A crucial adaptor protein in the Toll-like receptor signaling pathway.

TLR2 and TLR4: Toll-like receptors that recognize molecular patterns associated with pathogens.

CD14: A co-receptor that assists in detecting bacterial lipopolysaccharide.

The upregulation of these transcripts suggests that the immunotoxicity of aflatoxins may be mediated by their influence on these key immune-surveillance pathways. nih.govresearchgate.net Another study on porcine dendritic cells treated with a mixture of aflatoxins (including G2) found an upregulation of the co-stimulatory molecules CD25 and CD80/86, which enhanced the T-cell proliferation-inducing capacity of the cells. tandfonline.com This indicates that aflatoxins can enhance the antigen-presenting capacity of dendritic cells, which could contribute to immunotoxicity by potentially breaking down immune tolerance. tandfonline.com

Table 2: Effects of Mixed Aflatoxins (B1, B2, G1, G2) on Human PBMCs

| Gene Transcript | Observed Effect | Time Point |

|---|---|---|

| MyD88 | Upregulation | As early as 2 hours |

| TLR2 | Upregulation | As early as 2 hours |

| TLR4 | Upregulation | As early as 2 hours |

| CD14 | Upregulation | As early as 2 hours |

Data from a study on human PBMCs exposed to a mixture of aflatoxins. nih.govresearchgate.net

Mitigation and Control Strategies for Aflatoxin G2 Contamination

Pre-Harvest Management Approaches

Pre-harvest interventions are crucial in minimizing the initial fungal colonization and aflatoxin contamination in the field. These strategies focus on creating an environment that is less conducive to the growth of aflatoxin-producing fungi and enhancing the plant's natural defense mechanisms.

Agronomic Practices (e.g., Irrigation Management, Soil Amendments like Gypsum, Farmyard Manure)

Good agricultural practices (GAPs) are fundamental to controlling Aflatoxin G2 contamination. tandfonline.com These practices aim to reduce plant stress, which can make crops more susceptible to fungal infection.

Irrigation Management: Drought stress, particularly during the later stages of crop development ( pod/seed filling), is a major factor contributing to increased aflatoxin contamination. mdpi.comallenpress.com Proper irrigation management helps maintain adequate soil moisture, preventing the plant from becoming stressed and thus more vulnerable to fungal invasion. allenpress.comsafefoodalliance.com Studies have shown that irrigation in the last 40 to 75 days of the growing season can significantly prevent aflatoxin contamination in sound mature kernels. allenpress.com Conversely, water stress during this critical period has been linked to higher aflatoxin levels. allenpress.com Different irrigation systems can also influence aflatoxin levels; for instance, furrow planting has been shown to reduce aflatoxin concentration compared to bed planting. redalyc.org

Soil Amendments: The application of soil amendments like gypsum and farmyard manure can effectively reduce Aspergillus flavus infection and subsequent aflatoxin formation. fao.orgsciepub.com

Gypsum (Calcium Sulfate): Gypsum serves as a source of calcium, which strengthens plant cell walls and membranes, making them more resistant to fungal penetration. fao.orgengineeringforchange.org Research has demonstrated that applying gypsum during the flowering stage can reduce aflatoxin contamination by as much as 40%. mdpi.comengineeringforchange.org In combination with supplementary irrigation, gypsum application has been recorded to result in very low Aspergillus flavus infection rates. engineeringforchange.org

Farmyard Manure (FYM): The use of well-decomposed farmyard manure introduces microbial diversity into the soil. engineeringforchange.org This increased competition among microorganisms can suppress the growth of Aspergillus flavus. engineeringforchange.org Studies have shown that the application of FYM can lead to a significant reduction in aflatoxin contamination, with some organic farming practices reporting the absence of Aflatoxin B1, B2, G1, and G2. engineeringforchange.orgresearchgate.net One study observed a 60.8% decrease in aflatoxin with FYM application. researchgate.netresearchgate.net

The following table summarizes the impact of different soil amendments on aflatoxin reduction based on research findings.

| Soil Amendment | Application Timing | Reported Aflatoxin Reduction | Source(s) |

| Gypsum | Flowering | 40% | mdpi.comengineeringforchange.org |

| Gypsum + Supplementary Irrigation | Cropping Season | Lowest Aspergillus flavus infection (4.3%) | engineeringforchange.org |

| Farmyard Manure | Sowing | Up to 60.8% | researchgate.netresearchgate.net |

| Vermicompost | Sowing | 64.8% | researchgate.net |

| Sulphate of Potash | Sowing | 62.4% | researchgate.net |

Integrated Pest Management for Insect and Weed Control

An effective Integrated Pest Management (IPM) program is essential for mitigating aflatoxin contamination. safefoodalliance.com

Insect Control: Insect damage to crops provides entry points for fungal spores to infect the plant. researchgate.net Insects can also act as vectors, carrying fungal inoculum to the plant. researchgate.net Therefore, controlling soil insects, mites, and nematodes is a critical step in reducing the risk of fungal infection and subsequent aflatoxin production. fao.org The use of registered insecticides and insect-resistant crop varieties are key components of an IPM strategy. fao.org

Weed Control: Weeds compete with crops for essential resources like water and nutrients, which can lead to plant stress. fao.org Furthermore, dense weed growth can create a humid microenvironment that favors fungal proliferation. engineeringforchange.org Effective weed control, either through registered herbicides or cultivation, is therefore advisable to minimize conditions conducive to aflatoxin contamination. fao.org

Application of Biocontrol Agents (e.g., Atoxigenic Aspergillus flavus strains like Aflasafe)

Aflasafe: Aflasafe is a well-known biocontrol product developed by the International Institute of Tropical Agriculture (IITA) and the United States Department of Agriculture – Agriculture Research Service (USDA-ARS). engineeringforchange.org It consists of a mixture of four native atoxigenic strains of A. flavus. engineeringforchange.org When applied to the soil two to three weeks before crop flowering, Aflasafe has been shown to consistently reduce aflatoxin contamination in crops like maize and groundnuts by 80-99% across several African countries. engineeringforchange.orgcgiar.org The protective effects of these biocontrol agents can extend from the field into the storage period. sciepub.com

Post-Harvest Management and Storage Practices

Even if pre-harvest measures are successful, improper post-harvest handling and storage can lead to significant aflatoxin contamination. tandfonline.com Therefore, a comprehensive aflatoxin control strategy must include robust post-harvest management practices.

Optimized Drying and Moisture Control

The moisture content of harvested crops is a critical factor influencing fungal growth and aflatoxin production. numberanalytics.com Aspergillus species thrive in warm and humid conditions. numberanalytics.com

Rapid and Proper Drying: Rapidly drying crops to a safe moisture level is essential to inhibit fungal growth. engineeringforchange.org The recommended moisture content for safe storage is generally between 10% and 14%. numberanalytics.com Drying should be done as quickly as possible, and crops should be kept off the ground on surfaces like tarpaulins or in ventilated stacks to prevent moisture reabsorption and contamination from the soil. engineeringforchange.org

Proper Storage Conditions and Facilities

Once dried, crops must be stored in conditions that prevent fungal growth and insect infestation.

Storage Conditions: The key parameters to control in storage are temperature and relative humidity. numberanalytics.com To minimize spoilage and fungal growth during long-term storage, it is optimal to maintain a relative humidity below 70% and temperatures between 0°C and 10°C. mdpi.com Aspergillus flavus and Aspergillus parasiticus cannot grow or produce aflatoxins at a water activity below 0.7, which corresponds to a moisture content of less than 8-9%. mdpi.com

Storage Facilities: Storage facilities should be well-ventilated to prevent moisture accumulation. safefoodalliance.com They must also be kept clean and free of insects and rodents, which can damage grains and facilitate the spread of fungal spores. numberanalytics.com Changes in atmospheric gases within storage silos, such as increasing carbon dioxide or nitrogen concentrations while reducing oxygen to less than 1%, can also inhibit fungal growth and aflatoxin production. juniperpublishers.com

Physical Sorting and Processing Methods for Contaminated Commodities

Physical segregation and processing of contaminated commodities are fundamental post-harvest strategies to reduce this compound levels in the food and feed supply chain. nih.gov These methods operate by either removing highly contaminated kernels or by processing the commodity in a way that distributes the toxin into less utilized fractions. nih.gov The efficacy of these techniques depends on factors like the initial contamination level, the type of commodity, and the specific process employed. nih.govfoodandnutritionjournal.org

Dehulling, the removal of the outer layers of a grain, can also significantly decrease aflatoxin content, as toxins are often concentrated in the external parts of the kernel. foodandnutritionjournal.orgnih.gov In maize, dehulling has been found to reduce aflatoxin levels by approximately 92%. foodandnutritionjournal.org

Heat processing methods such as roasting, boiling, and extrusion can degrade aflatoxins, though their effectiveness varies. nih.govtandfonline.com Aflatoxins have high decomposition temperatures, generally between 237-306°C. frontiersin.orgjuniperpublishers.com However, some studies note that this compound can be resistant to certain forms of heat processing. hrpub.org Roasting has been shown to reduce total aflatoxin content significantly, with higher temperatures leading to greater reduction. foodandnutritionjournal.orgtandfonline.com Extrusion cooking is another effective method; it has been found to decrease aflatoxin G (AFG) content by 74.7% to 87.1% in cornmeal. nih.gov High-pressure treatments have also shown promise, with one study reporting a 61-87% reduction in the content of aflatoxins B1, B2, G1, and G2 in spiked water samples when treated at 500 MPa for 5 minutes. nih.govmdpi.com

Table 1: Efficacy of Various Physical Processing Methods on Aflatoxin Reduction

| Processing Method | Commodity | Aflatoxin Type(s) | Reported Reduction Efficiency | Source(s) |

|---|---|---|---|---|

| Physical Sorting/Cleaning | General Commodities | Total Aflatoxins | 40-80% | nih.gov |

| Dehulling | Maize | Total Aflatoxins | ~92% | foodandnutritionjournal.org |

| Extrusion Cooking | Cornmeal | Aflatoxin G Group (AFGs) | 74.7 - 87.1% | nih.gov |

| High-Pressure Treatment (500 MPa) | Spiked Water Samples | AFB1, AFB2, AFG1, AFG2 | 61 - 87% | nih.gov |

| Roasting (Soaked Maize) | Maize | Total Aflatoxins | >89% | tandfonline.com |

Innovative Packaging Solutions (e.g., Purdue Improved Crop Storage (PICS) bags)

Innovative storage technologies play a crucial role in preventing the growth of aflatoxin-producing fungi and subsequent contamination post-harvest. Among these, the Purdue Improved Crop Storage (PICS) bag is a notable example of an effective, chemical-free hermetic storage solution. scispace.comresearchgate.net PICS bags consist of a triple-layer system with two inner high-density polyethylene (B3416737) liners and a durable outer woven polypropylene (B1209903) bag. researchgate.neticrisat.org This design creates an airtight (hermetic) environment that severely restricts oxygen availability. scispace.comresearchgate.net

The low-oxygen atmosphere within the PICS bag serves two primary functions in controlling aflatoxin contamination. First, it suppresses the metabolic activity and growth of fungi like Aspergillus species, which require oxygen to proliferate and produce toxins. scispace.comtheigc.org Second, it kills insects present in the grain by causing them to suffocate, which is significant because insect damage can create entry points for fungal infection and help spread fungal spores through the stored commodity. scispace.com By maintaining a constant moisture content and limiting oxygen, PICS bags effectively halt the development of aflatoxins during storage. scispace.comresearchgate.nettheigc.org

Research has demonstrated the efficacy of PICS bags in mitigating this compound contamination specifically. A study on maize storage in Ghana found that after six months, the this compound level in untreated maize stored in traditional jute bags was 12.97 µg/kg. plos.org In contrast, maize stored in PICS bags showed significantly lower contamination levels. plos.org The use of PICS bags is recommended for storage durations beyond five months to minimize the risk of rising aflatoxin contamination. plos.org Studies have consistently shown that hermetic storage bags record lower levels of aflatoxins, including G2, compared to conventional woven or jute bags. plos.orgresearchgate.netnih.gov

Table 2: this compound Levels in Maize After Six Months of Storage Using Different Bag Types

| Storage Method | Treatment | This compound (AFG2) Level (µg/kg) | Source(s) |

|---|---|---|---|

| Jute Bag (Control) | Untreated | 12.97 | plos.org |

| PICS Bag | Untreated | Lower than control (specific value for PICS-only not isolated) | plos.org |

| General Storage (Biocontrol Treated) | Treated with Aflasafe GH02 | 6.66 | plos.org |

Biological Detoxification and Decontamination Methods (e.g., microbial degradation by bacteria, yeasts, and fungi)